molecular formula C5H9Cl3O3 B14546339 Formic acid;1,3,4-trichlorobutan-2-ol CAS No. 61810-59-1

Formic acid;1,3,4-trichlorobutan-2-ol

Cat. No.: B14546339
CAS No.: 61810-59-1
M. Wt: 223.48 g/mol
InChI Key: ORUCQGPKINLQGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formic acid;1,3,4-trichlorobutan-2-ol typically involves the reaction of formic acid with 1,3,4-trichlorobutan-2-ol under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with the addition of a catalyst like sulfuric acid to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored closely to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Formic acid;1,3,4-trichlorobutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Formic acid;1,3,4-trichlorobutan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of formic acid;1,3,4-trichlorobutan-2-ol involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific context and application of the compound .

Properties

CAS No.

61810-59-1

Molecular Formula

C5H9Cl3O3

Molecular Weight

223.48 g/mol

IUPAC Name

formic acid;1,3,4-trichlorobutan-2-ol

InChI

InChI=1S/C4H7Cl3O.CH2O2/c5-1-3(7)4(8)2-6;2-1-3/h3-4,8H,1-2H2;1H,(H,2,3)

InChI Key

ORUCQGPKINLQGX-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CCl)Cl)O)Cl.C(=O)O

Origin of Product

United States

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